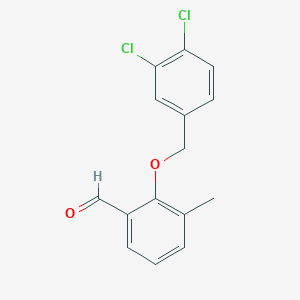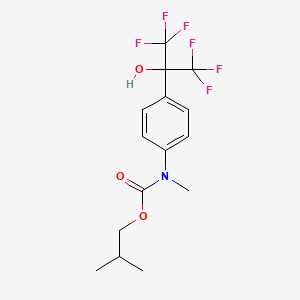
Isobutyl 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate is a complex organic compound known for its unique chemical structure and properties. This compound features a hexafluoroisopropanol group, which imparts significant chemical stability and reactivity. It is used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate typically involves the reaction of isobutyl carbamate with 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoroisopropanol derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate involves its interaction with specific molecular targets. The hexafluoroisopropanol group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)carbamate
- N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-4-methoxybenzamide
- N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-2-(trifluoromethyl)benzamide
Uniqueness
Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate stands out due to its specific combination of the hexafluoroisopropanol group with the carbamate structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C15H17F6NO3 |
|---|---|
Molecular Weight |
373.29 g/mol |
IUPAC Name |
2-methylpropyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H17F6NO3/c1-9(2)8-25-12(23)22(3)11-6-4-10(5-7-11)13(24,14(16,17)18)15(19,20)21/h4-7,9,24H,8H2,1-3H3 |
InChI Key |
BLPZFTZQFOPPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)N(C)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


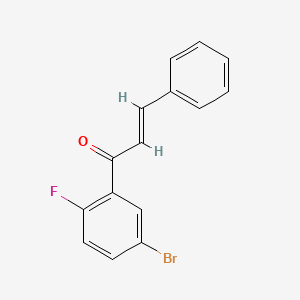
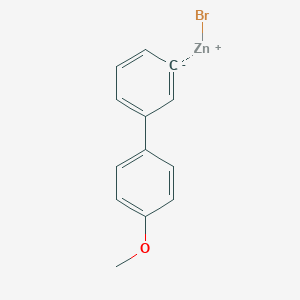


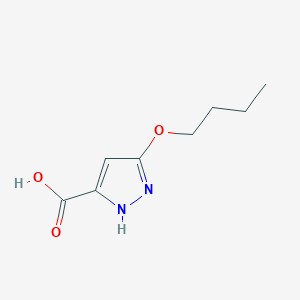
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)

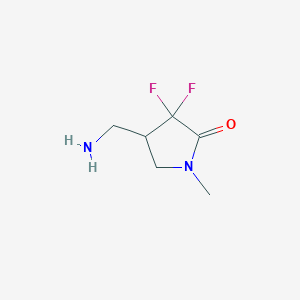
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
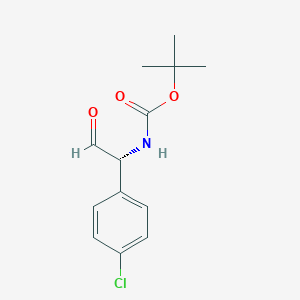
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
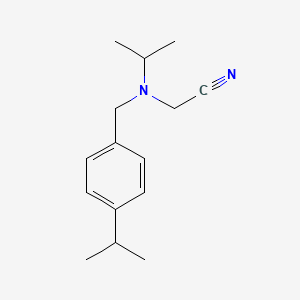
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
